2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Lipophilicity Physicochemical property Medicinal chemistry

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 727652-19-9; MF C22H14N2OS; MW 354.42 g/mol) is a heterocyclic compound belonging to the benzo[d]imidazo[2,1-b]thiazole structural class, distinguished by a biphenyl substituent at position 2 and a reactive carbaldehyde group at position 3. Its computed XLogP3-AA of 6.4 indicates markedly higher lipophilicity than non-biphenyl or mono-phenyl analogs, a property that directly impacts membrane permeability and target engagement profiles relevant to scientific selection.

Molecular Formula C22H14N2OS
Molecular Weight 354.4 g/mol
Cat. No. B11767618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Molecular FormulaC22H14N2OS
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C5=CC=CC=C5SC4=N3)C=O
InChIInChI=1S/C22H14N2OS/c25-14-19-21(23-22-24(19)18-8-4-5-9-20(18)26-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H
InChIKeyJIEUPXTZOPMAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: Core Scaffold and Physicochemical Identity for Targeted Procurement


2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 727652-19-9; MF C22H14N2OS; MW 354.42 g/mol) is a heterocyclic compound belonging to the benzo[d]imidazo[2,1-b]thiazole structural class, distinguished by a biphenyl substituent at position 2 and a reactive carbaldehyde group at position 3 [1]. Its computed XLogP3-AA of 6.4 indicates markedly higher lipophilicity than non-biphenyl or mono-phenyl analogs, a property that directly impacts membrane permeability and target engagement profiles relevant to scientific selection [1].

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: Why In-Class Analogs Cannot Serve as Drop-In Replacements


Within the benzo[d]imidazo[2,1-b]thiazole family, the 2-aryl substituent is a primary driver of biological potency and selectivity [1]. Replacing the extended biphenyl group of the target compound with a simpler phenyl, tolyl, or halogenated-phenyl ring dramatically reduces lipophilicity (ΔLogP ≥ 2 units), which alters membrane partitioning, pharmacokinetic behavior, and target-binding hydrophobic interactions . Moreover, the 3-carbaldehyde is not merely an inert substituent but a reactive functional handle that enables downstream derivatization—an option absent in reduced or oxidized analogs—making this specific compound a strategically distinct starting material for medicinal chemistry and chemical biology probe development [2].

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Lipophilicity (XLogP3-AA) of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde vs. 2-p-Tolyl and 2-Phenyl Analogs

The computed XLogP3-AA of 2-biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is 6.4, substantially higher than the analogous 2-p-tolyl derivative (LogP = 4.27) and the 2-phenyl derivative (LogP ≈ 3.5–4.0, estimated from fragment-based calculations) [1]. This ΔLogP of ≥ 2.1 units corresponds to an approximately 100-fold difference in octanol-water partition coefficient, directly translating to enhanced membrane permeability but also altered solubility and protein-binding profiles [2].

Lipophilicity Physicochemical property Medicinal chemistry

Iodide Sequestration Enhancement by 3-Biphenyl Imidazo[2,1-b]thiazoles vs. Non-Biphenyl Analogs: Functional Evidence for the Biphenyl Moiety

In a structure-activity relationship study of imidazo[2,1-b]thiazole derivatives as iodide efflux inhibitors, compounds bearing a 3-biphenyl substituent (exemplified by ISA1: 3-biphenyl-4′-yl-5,6-dihydroimidazo[2,1-b]thiazole) increased the transmembrane iodide concentration gradient up to 4.5-fold in hNIS-HEK293 and FRTL-5 cells, whereas non-biphenyl or simple phenyl derivatives in the series showed negligible or significantly lower activity [1]. Introduction of electron-donor substituents on the 3-biphenyl moiety further enhanced potency, confirming that the extended biphenyl architecture is a critical pharmacophoric requirement for this mechanism [2].

Iodide efflux inhibition NIS symporter Cancer radioiodide therapy

Antimycobacterial Potency of 2-Aryl Benzo[d]imidazo[2,1-b]thiazoles: Substituent-Dependent MIC Values Against M. tuberculosis H37Ra

In a systematic study of benzo[d]imidazo[2,1-b]thiazole carboxamide triazole derivatives, the 4-nitrophenyl-substituted analog IT10 displayed an IC50 of 2.32 μM and IC90 of 7.05 μM against M. tuberculosis H37Ra, while the 2,4-dichlorophenyl analog showed IC50 = 2.03 μM and IC90 = 15.22 μM [1]. In contrast, the unsubstituted phenyl derivative 38a exhibited an MIC of 35.67 μM against Mtb in a related scaffold series, and the 4-phenoxyphenyl derivative 38c displayed a PanC IC50 of 0.53 μM but MIC of only 3.53 μM, illustrating that the nature of the 2-aryl substituent tunes activity over a >10-fold range [2]. The biphenyl-substituted target compound, with its extended aromatic surface, is predicted to occupy a distinct activity niche compared to mono-phenyl or small-halogen substituted analogs based on established SAR trends [3].

Antitubercular activity Mycobacterium tuberculosis MIC determination

Anticancer Activity of 2-Aryl Benzo[d]imidazo[2,1-b]thiazoles Against MCF-7 Breast Cancer Cells: Substituent-Dependent Cytotoxicity and EGFR Inhibition

A recent PEG-400-mediated synthesis study evaluated benzo[d]imidazo[2,1-b]thiazole derivatives against MCF-7 breast cancer cells, revealing that compound 5a (methoxy/bromo-substituted) exhibited the highest cytotoxicity (IC50 = 10.78 ± 0.892 μM), while compound 5b (bis-bromo-substituted) showed reduced activity (IC50 = 29.7 ± 2.73 μM) [1]. Molecular docking against EGFR tyrosine kinase validated these results, with 5a demonstrating a docking score of −6.7 kcal/mol [1]. Separately, benzo[d]imidazo[2,1-b]thiazoles 17, 20, and 22 displayed IDO1 inhibition at IC50 values of 53.58, 53.16, and 57.95 nM, respectively, demonstrating that this scaffold can achieve nanomolar target engagement when appropriately substituted [2]. The biphenyl-substituted target compound offers an extended π-surface that is predicted to enhance hydrophobic interactions within the IDO1 binding pocket, analogous to the mechanism validated for the benzo[d]imidazo[2,1-b]thiazole IDO1 inhibitors [2].

Anticancer activity MCF-7 breast cancer EGFR inhibition

GABAA Receptor Positive Allosteric Modulation by Benzo[d]imidazo[2,1-b]thiazoles: Isosteric Replacement of Imidazopyridines and the Role of 2-Aryl Substituents

Tikhonova et al. developed three series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as GABAA receptor benzodiazepine-binding site ligands, demonstrating that the 1,3-thiazole nucleus serves as a viable isosteric replacement for the pyridine ring of imidazopyridine drugs (Zolpidem, Alpidem) [1]. Structural bases for activity of benzo[d]imidazo[2,1-b]thiazoles were established through extensive molecular docking, revealing that the 2-aryl substituent directly influences the binding pose and affinity at the benzodiazepine-binding site [1]. The biphenyl-substituted target compound, with its extended aromatic system, is expected to probe a distinct region of the binding pocket compared to the simpler phenyl analogs reported in this study [2].

GABAA receptor Positive allosteric modulator Isosteric replacement

Downstream Derivatization Potential: 3-Carbaldehyde as a Unique Synthetic Handle vs. Non-Aldehyde or Reduced Analogs

The 3-carbaldehyde group of the target compound enables a suite of downstream transformations—including reductive amination, Knoevenagel condensation, Schiff base formation, and oxidation to the carboxylic acid—that are inaccessible to the corresponding 3-methyl, 3-unsubstituted, or 3-carboxylic acid analogs [1]. In the study by Al-Jamal and Al-Lami, 2-(p-biphenyl)imidazo[2,1-b]benzothiazole-3-carbaldehyde was directly converted to azalactones, thiosemicarbazones, triazoles, and thiadiazol acetamides, demonstrating the synthetic utility of the aldehyde functional handle for generating structurally diverse libraries . Analogs lacking the aldehyde group (e.g., 2-biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole without the 3-carbaldehyde) cannot participate in these transformations without additional functionalization steps, making the target compound a more synthetically enabling building block .

Synthetic versatility Aldehyde functional handle Derivatization

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Diversification: Benzo[d]imidazo[2,1-b]thiazole Scaffold with Differentiated Lipophilicity for Membrane-Permeable Probe Design

Programs that require finely tuned lipophilicity to balance cellular permeability with solubility can exploit the 100-fold higher partition coefficient (XLogP3-AA 6.4 vs. ~4.3 for tolyl analog) of the target compound to access a distinct property space [1]. This is particularly valuable for CNS-targeted campaigns or for designing chemical probes where enhanced membrane crossing is a critical requirement.

Antitubercular Lead Optimization: Biphenyl-Containing Benzo[d]imidazo[2,1-b]thiazole as an Underexplored Chemical Space for Pantothenate Synthetase Inhibition

With demonstrated activity ranging from IC50 ~2 μM (4-nitrophenyl and 2,4-dichlorophenyl analogs) to MIC >35 μM (unsubstituted phenyl), the 2-aryl substituent represents the dominant SAR variable in this antitubercular chemotype [2]. Procurement of the biphenyl analog enables exploration of extended hydrophobic contacts with the pantothenate synthetase binding pocket, potentially yielding compounds with improved potency and selectivity over the MRC-5 cytotoxicity counter-screen threshold of >128 μM.

Radioiodide Therapy Enhancement: NIS-Expressing Tumor Cell Studies Using Biphenyl Imidazo[2,1-b]thiazole Scaffolds

The biphenyl moiety is a validated pharmacophoric determinant for iodide efflux inhibition, with ISA1 achieving a 4.5-fold increase in the transmembrane iodide gradient [3]. The target compound, bearing the essential biphenyl group, can serve as a precursor for synthesizing next-generation iodide efflux inhibitors for NIS-targeted cancer therapy applications.

Synthetic Methodology Development: Aldehyde-Based Derivatization Platform for Library Synthesis

The 3-carbaldehyde group provides a versatile handle for generating structurally diverse compound libraries through reductive amination, Knoevenagel condensation, and heterocycle formation [4]. This makes the target compound an ideal building block for academic and industrial medicinal chemistry groups seeking to rapidly explore SAR around the biphenyl-benzo[d]imidazo[2,1-b]thiazole chemotype.

Quote Request

Request a Quote for 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.